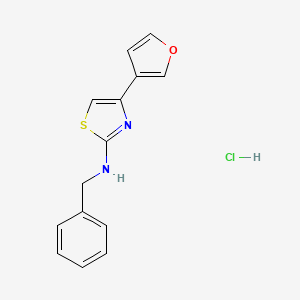

Chlorhydrate de N-benzyl-4-(furan-3-yl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

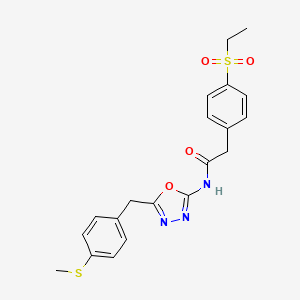

The compound N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is a derivative that falls within the class of organic compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the description of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of substituted benzylidene with other chemical moieties to form novel derivatives with potential antiepileptic properties, as seen in the synthesis of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives . Another related synthesis involves the reaction of 5-arylfuran-2,3-diones with benzo[d]thiazole-2-amines to form 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides . These methods suggest that the synthesis of N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride could involve similar condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry . These techniques are crucial for determining the structure of N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride, ensuring that the desired product is obtained and that its purity and identity are verified.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is characteristic of their functional groups. For instance, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole undergoes electrophilic substitution reactions at the furan ring . This suggests that N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride may also undergo similar reactions, which could be utilized to further modify the compound or to elucidate its reactivity pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. The presence of the furan and thiazole rings in the compound suggests that it may exhibit certain aromatic properties and could potentially participate in hydrogen bonding due to the presence of nitrogen atoms. The biological activities of related compounds, such as antiepileptic, analgesic, and antimicrobial activities, are also studied, indicating that N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride may have similar properties .

Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés du furane, qui incluent le « chlorhydrate de N-benzyl-4-(furan-3-yl)thiazol-2-amine », ont montré une activité antibactérienne significative . Ils ont été utilisés dans la création de nombreux agents antibactériens innovants .

Applications antimicrobiennes

Les dérivés du thiazole, qui incluent le « this compound », ont montré des propriétés antimicrobiennes . Ils ont été utilisés dans la création de divers médicaments antimicrobiens .

Applications antifongiques

Les dérivés du thiazole ont également montré des propriétés antifongiques . Ils ont été utilisés dans la création de divers médicaments antifongiques .

Applications anticancéreuses

Les dérivés du thiazole ont montré des propriétés anticancéreuses . Ils ont été utilisés dans la création de divers médicaments anticancéreux .

Activités anti-inflammatoires et analgésiques

Les dérivés de l'indole, qui sont structurellement similaires au « this compound », ont montré des activités anti-inflammatoires et analgésiques .

Effets cytotoxiques

Les chalcones, qui sont structurellement similaires au « this compound », ont montré différents effets cytotoxiques sur le carcinome pulmonaire .

Mécanisme D'action

Safety and Hazards

Thiazole compounds can be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections . The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . Therefore, future research could focus on the design and development of different thiazole derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Propriétés

IUPAC Name |

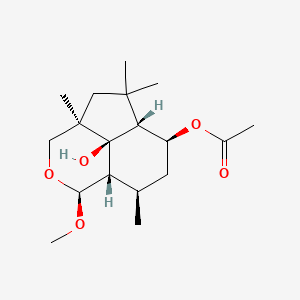

N-benzyl-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS.ClH/c1-2-4-11(5-3-1)8-15-14-16-13(10-18-14)12-6-7-17-9-12;/h1-7,9-10H,8H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOKMVMNKXWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=COC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)

![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)